molecular formula C10H14N2O2 B8683707 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE

5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE

Cat. No.: B8683707
M. Wt: 194.23 g/mol
InChI Key: LUFNKYGAUZYLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is a chemical compound with the molecular formula C10H14N2O2. It is a heterocyclic compound containing both a pyrrole ring and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE typically involves the reaction of pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where pyrrole-2-carbaldehyde is reacted with morpholine under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in certain applications.

    5-Morpholin-4-ylmethyl-1H-imidazole-2-carbaldehyde: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.

Uniqueness

5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is unique due to the presence of both the morpholine and pyrrole moieties. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c13-8-10-2-1-9(11-10)7-12-3-5-14-6-4-12/h1-2,8,11H,3-7H2

InChI Key

LUFNKYGAUZYLLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DMF (18.04 mmoles) in DCM (10 ml) there is added POCl3, dropwise, at 0° C. After stirring for 5 minutes, a solution of the compound obtained in Step A (9.02 mmoles) is added dropwise. After stirring for 3 hours at 0° C., the reaction mixture is heated at 40° C. for 30 minutes. At ambient temperature, an aqueous solution of potassium acetate (32 mmoles) is added and then the reaction mixture is stirred at 40° C. for 30 minutes. At ambient temperature, the solution is brought to alkaline pH using 2M NaOH solution and is then extracted with DCM. The organic phase is washed with water and with saturated NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness. The residue obtained is purified on silica gel (SiO2; gradient DCM/AcOEt) to yield the title product.
Name
Quantity
18.04 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.02 mmol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
32 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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